Potent and Near-Complete BTK Degradation in JeKo-1 Cells
PROTAC BTK Degrader-5 demonstrates potent degradation of BTK in JeKo-1 cells, achieving a DC50 of 7.0 nM and a maximum degradation (Dmax) of 96% [1]. This represents a significant improvement over its predecessor, PROTAC 6e, which exhibited a DC50 of 41.9 nM and Dmax of 93% under the same experimental conditions [1]. While more potent degraders like PTD10 (DC50 ~0.5 nM) exist, the 7.0 nM DC50 of PROTAC BTK Degrader-5 is comparable to other clinically relevant degraders like MT-802 (DC50 9.1-14.6 nM) and NX-2127 (DC50 1-13 nM) [2] .
| Evidence Dimension | BTK Degradation Potency (DC50) and Efficiency (Dmax) |
|---|---|
| Target Compound Data | DC50 = 7.0 nM; Dmax = 96% |
| Comparator Or Baseline | PROTAC 6e: DC50 = 41.9 nM; Dmax = 93% |
| Quantified Difference | DC50 improved by 6-fold (7.0 nM vs 41.9 nM); Dmax increased by 3% |
| Conditions | JeKo-1 cells, 24-hour treatment, Western blot analysis |
Why This Matters
This provides a directly comparable, quantitative measure of degradation efficiency that justifies selection over its direct predecessor for assays requiring near-complete target removal at lower concentrations.
- [1] Chen S, Zhang Y, Li L, et al. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry. 2023; 260: 114771. View Source
- [2] MT-802 (Cat. No. T16157) Technical Datasheet. TargetMol. View Source
